N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide
Description
Significance of the Sulfonamide Moiety in Contemporary Chemical Research
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry and drug development. ajchem-b.comajchem-b.comresearchgate.net Historically, sulfonamides, or "sulfa drugs," were the first broadly effective antibacterial agents to be used systemically, heralding the dawn of the antibiotic age before the widespread use of penicillin. wikipedia.org Their initial therapeutic applications were primarily for treating bacterial infections. ajchem-b.comajchem-b.com
Beyond their foundational role as antimicrobials, sulfonamides are recognized for an extensive range of biological activities. ajchem-b.comeurekaselect.com This versatile moiety is a key component in drugs with diuretic, antidiabetic, antiviral, and anticancer properties. ajchem-b.comajchem-b.comresearchgate.net In bacteria, they act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for folate synthesis. wikipedia.org In addition to their therapeutic importance, sulfonamides serve as vital building blocks and intermediates in synthetic chemistry, underscoring their continuing relevance in the development of new pharmaceuticals. ajchem-b.comresearchgate.net
Contextualization of Substituted Nitrobenzenesulfonamides in Academic Studies
Within the large family of sulfonamides, substituted nitrobenzenesulfonamides represent a class of significant academic and practical interest. The nitrobenzenesulfonyl group, often abbreviated as "Ns," is a highly versatile functional group in organic synthesis, particularly as a protecting group for amines. rsc.orgresearchgate.net The use of 2-nitrobenzenesulfonamides and 4-nitrobenzenesulfonamides allows for the protection of primary and secondary amines, with the advantage that both the protection (alkylation) and deprotection steps can be performed under mild conditions. rsc.orgresearchgate.net
The unique electronic properties imparted by the electron-withdrawing nitro group also make these compounds valuable for other applications. mdpi.com For instance, the 2-nitrobenzenesulfonamide (B48108) group has been investigated as a chemical linker for constructing siRNA-polymer conjugates, designed for enhanced stability outside cells and selective cleavage within the reductive intracellular environment. nih.gov Furthermore, various substituted nitrobenzenesulfonamide derivatives have been synthesized and studied for their potential biological activities. Research has explored their role as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase. nih.gov Structural studies involving X-ray crystallography are also common, aiming to understand how the position of the nitro group influences the molecule's three-dimensional shape and the intermolecular interactions that govern its crystal structure. mdpi.com
Overview of Key Research Avenues for N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide and Analogues
Research focusing on this compound and its structural analogues primarily revolves around their synthesis, detailed structural characterization, and the exploration of their chemical properties and potential applications.
Synthesis: The standard method for synthesizing these compounds involves the reaction of a substituted nitrobenzenesulfonyl chloride with a corresponding aniline (B41778). mdpi.comnih.govnih.gov For the title compound, this would involve reacting 4-nitrobenzenesulfonyl chloride with 3,5-dichloroaniline (B42879). bldpharm.com The reaction is typically conducted in the presence of a base, and the solid product is purified, often by recrystallization from a solvent like ethanol. nih.govnih.gov
The table below summarizes some key physicochemical properties of the target compound and a closely related analogue.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₈Cl₂N₂O₄S | 347.17 | 296275-16-6 |
| N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | C₁₂H₈Cl₂N₂O₄S | 347.16 | Not specified |
| N-(3,5-dichlorophenyl)benzenesulfonamide | C₁₂H₉Cl₂NO₂S | 314.18 | Not specified |
Research Applications: While specific biological activities for this compound are not extensively documented in the reviewed literature, the broader classes of compounds to which it belongs are subjects of active investigation. Analogous sulfonamide structures have been evaluated for antidiabetic and anticancer properties, suggesting potential screening avenues for this molecule. nih.govmdpi.com The combination of the dichlorophenyl motif and the nitrobenzenesulfonamide moiety, both of which are found in various bioactive molecules, makes it a candidate for inclusion in chemical libraries for broader biological screening programs. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFYDAPWLWONCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3,5 Dichlorophenyl 4 Nitrobenzenesulfonamide and Analogues
Direct Synthesis Approaches for Sulfonamide Formation
The direct formation of the sulfonamide bond is the most common and straightforward approach to synthesizing N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide and related compounds. This typically involves the reaction of an amine with a sulfonyl derivative.
The most prevalent method for synthesizing N-aryl sulfonamides is the condensation reaction between a substituted aniline (B41778) and a benzenesulfonyl chloride. In the case of this compound, this involves the reaction of 3,5-dichloroaniline (B42879) with 4-nitrobenzenesulfonyl chloride. nih.gov This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.
A similar procedure is used for the synthesis of analogous compounds. For instance, N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide is prepared by treating 3,5-dichloroaniline with 2-nitrobenzenesulfonyl chloride. nih.gov The reaction mixture is heated, and upon cooling and addition to water, the solid product precipitates and can be purified by recrystallization. nih.gov The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide follows a comparable pathway, reacting 4-nitrobenzenesulfonyl chloride with p-anisidine (B42471) in aqueous sodium carbonate. mdpi.com
The general applicability of this method is further demonstrated by the synthesis of 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide, where 3,5-dichloroaniline is reacted with 4-methylbenzenesulfonyl chloride. nih.gov
Table 1: Examples of Sulfonamide Synthesis via Condensation Reaction
| Aniline Reactant | Sulfonyl Chloride Reactant | Product | Reference |
|---|---|---|---|
| 3,5-dichloroaniline | 4-nitrobenzenesulfonyl chloride | This compound | nih.gov |
| 3,5-dichloroaniline | 2-nitrobenzenesulfonyl chloride | N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | nih.gov |
| p-anisidine | 4-nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | mdpi.com |
| 3,5-dichloroaniline | 4-methylbenzenesulfonyl chloride | 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide | nih.gov |
An alternative to using sulfonyl chlorides, which can be difficult to handle and store, is the use of activated sulfonate esters. acs.org A general method has been developed for the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate as a reagent. acs.orgnih.gov This approach provides a fundamentally new way to form the sulfonamide functional group. acs.orgfigshare.com This method avoids the need to generate and use sulfonyl chlorides, offering a more convenient synthetic route. acs.org Pentafluorophenyl (PFP)-sulfonates have been established as shelf-stable alternatives to sulfonyl chlorides that react with amines in excellent yields to give sulfonamides. acs.org
Derivatization Strategies and Analog Library Generation
To explore structure-activity relationships and develop new compounds, derivatization of the parent molecule, this compound, is a key strategy. This involves modifying the phenyl rings, the sulfonamide linkage, or other functional groups.
The generation of analogue libraries often involves the introduction of various substituents onto the phenyl rings of the core structure. This can be achieved by starting with differently substituted anilines or benzenesulfonyl chlorides. For example, using anilines with different substitution patterns, such as 3,5-dimethylaniline, would yield N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide. The presence of electron-donating or electron-withdrawing groups on the anilinic ring can influence the reaction pathways and properties of the resulting sulfonamides. researchgate.net
The sulfonamide linkage itself can be a target for modification to create analogues with potentially different properties. Synthetic modifications of the sulfonamide moiety can lead to potential prodrugs with enhanced or altered pharmacological characteristics. ntu.edu.sg One such method involves reacting sulfonamides with phthalaldehydic acid derivatives to form phthalidyl sulfonamides. ntu.edu.sg
A common strategy for derivatization is the chemical transformation of existing functional groups. The nitro group on the 4-nitrobenzenesulfonamide (B188996) moiety is a prime candidate for such modifications. The reduction of the nitro group to an amino group is a well-established transformation that opens up a wide range of subsequent derivatization possibilities. wikipedia.org
The reduction of aromatic nitro compounds to the corresponding anilines can be achieved through various methods, including:
Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.org
Metal-Acid Systems: Iron in acidic media is a common and industrially significant method. wikipedia.orggoogle.com Other metals like tin(II) chloride or zinc can also be used. wikipedia.org
Other Reducing Agents: Sodium hydrosulfite or sodium sulfide (B99878) are also effective for this transformation. wikipedia.org
Once the nitro group is reduced to an amine (forming N-(3,5-dichlorophenyl)-4-aminobenzenesulfonamide), this new amino group can be further functionalized through reactions such as acylation, alkylation, or diazotization, leading to a diverse library of analogues.
Table 2: Common Reagents for Nitro Group Reduction
| Method | Reagents/Catalysts | Reference |
|---|---|---|
| Catalytic Hydrogenation | Raney nickel, Palladium-on-carbon, Platinum(IV) oxide | wikipedia.org |
| Metal in Acidic Media | Iron (Fe), Tin(II) chloride (SnCl2) | wikipedia.org |
| Sulfide/Hydrosulfite | Sodium sulfide (Na2S), Sodium hydrosulfite (Na2S2O4) | wikipedia.org |
Advanced Structural Elucidation and Solid State Analysis
X-ray Crystallographic Analysis of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide and Related Structures
Single-crystal X-ray diffraction is a powerful method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This technique allows for the elucidation of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing critical information about intermolecular forces.
While specific crystallographic data for the 4-nitro isomer is not extensively detailed in published literature, a comprehensive analysis of the closely related isomer, N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide , provides significant insight into the structural characteristics of this class of compounds. nih.gov
The molecular conformation of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide is characterized by a significant twist around the S—N bond. nih.gov The molecule is not planar, with the two aromatic rings oriented at a considerable angle to one another. The conformation of the N—C bond within the —SO₂—NH—C segment exhibits gauche torsions relative to the S=O bonds. nih.gov Key conformational parameters determined from X-ray analysis are summarized below.
Table 1: Selected Torsion and Dihedral Angles for N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide
| Parameter | Value (°) | Reference |
|---|---|---|
| C—S—N—C Torsion Angle | 49.34 (18) | nih.gov |
| Dihedral Angle Between Benzene (B151609) Rings | 71.92 (10) | nih.gov |
Data for the 2-nitro isomer.
This twisted conformation is a common feature in related arylsulfonamides. For instance, N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide also shows a twisted S-N bond with a torsion angle of 61.15 (18)°. researchgate.net
In the crystal lattice, molecules of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide are linked by intermolecular hydrogen bonds. The amide hydrogen atom, in addition to its intramolecular interaction, participates in an intermolecular N—H···O hydrogen bond with a sulfonyl oxygen atom of an adjacent, symmetry-related molecule. nih.gov These interactions are a dominant feature in the crystal packing of sulfonamides. mdpi.com
This specific N—H···O(S) hydrogen bonding links the molecules into centrosymmetric inversion dimers, which can be described by an R²₂(8) ring motif. nih.gov These dimers then form the extended crystalline structure.
Table 2: Hydrogen Bonding Details for N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide
| Interaction Type | Description | Resulting Motif | Reference |
|---|---|---|---|
| Intramolecular | N—H···O (nitro group) | S(7) loop | nih.gov |
| Intermolecular | N—H···O (sulfonyl group) | R²₂(8) ring (dimer) | nih.gov |
Data for the 2-nitro isomer.
No significant π-stacking interactions are noted for this specific isomer, with the crystal packing being primarily directed by the strong N—H···O hydrogen bonds.
Detailed Spectroscopic Characterization for Structural Confirmation Beyond Basic Identification
Spectroscopic methods are essential for confirming the identity and purity of this compound and for elucidating the structure of its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a derivative of this compound, both ¹H and ¹³C NMR would provide definitive structural proof.
In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the two aromatic rings.
4-Nitrobenzenesulfonyl Group : The protons on this ring would typically appear as two doublets (an AA'BB' system) due to the strong electron-withdrawing effects of the nitro and sulfonyl groups.
3,5-Dichlorophenyl Group : The protons on this ring would appear as two distinct signals—a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions.
Amide Proton (N-H) : A single, often broad, signal would be expected for the sulfonamide proton. Its chemical shift can be concentration-dependent and it can be identified by D₂O exchange.
The ¹³C NMR spectrum would complement this data, showing the expected number of carbon signals corresponding to the molecular symmetry. The chemical shifts would be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative groups (Cl, N, S, O) appearing further downfield.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.eduuhcl.edu For this compound, the spectrum would be dominated by absorptions corresponding to the sulfonamide, nitro, and dichlorinated aromatic moieties.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (amide) | Stretching | 3300 - 3200 | researchgate.net |
| C-H (aromatic) | Stretching | 3100 - 3000 | vscht.cz |
| C=C (aromatic) | Ring Stretching | 1600 - 1450 | vscht.cz |
| NO₂ (nitro group) | Asymmetric Stretching | 1550 - 1500 | vscht.cz |
| NO₂ (nitro group) | Symmetric Stretching | 1350 - 1300 | vscht.cz |
| SO₂ (sulfonyl) | Asymmetric Stretching | 1370 - 1330 | researchgate.net |
| SO₂ (sulfonyl) | Symmetric Stretching | 1180 - 1160 | researchgate.net |
| C-N | Stretching | 1300 - 1200 | |
| S-N | Stretching | 935 - 875 | researchgate.net |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Visible spectrum is primarily dictated by the electronic structure of its two aromatic rings—the 4-nitrobenzenesulfonyl moiety and the 3,5-dichlorophenyl moiety. The interaction of ultraviolet and visible light with the molecule induces the promotion of electrons from lower energy molecular orbitals (typically bonding π and non-bonding n orbitals) to higher energy anti-bonding molecular orbitals (π*).
The spectrum of this compound is expected to exhibit absorption bands characteristic of substituted benzene derivatives. The key chromophores in the molecule are the nitrobenzene (B124822) and dichlorobenzene rings. The electronic transitions are generally of two types: π→π* and n→π*.
The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings to anti-bonding π* orbitals. The presence of the strongly electron-withdrawing nitro group (-NO₂) and the chloro substituents (-Cl) on the phenyl rings influences the energy of these transitions. The nitro group, in particular, extends the conjugation of the benzene ring, which often results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
The n→π* transitions are generally of lower intensity (small molar absorptivity, ε) and involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the nitro and sulfonyl groups, to an anti-bonding π* orbital of the aromatic ring. These transitions typically occur at longer wavelengths than the most intense π→π* transitions.
Detailed research findings on analogous aromatic sulfonamides and nitroaromatic compounds allow for a qualitative and quantitative description of the expected spectral features. The absorption maxima (λmax) are influenced by the solvent polarity, with polar solvents often causing shifts in the positions of the absorption bands.
Based on studies of structurally related compounds, the following data table illustrates the anticipated electronic transitions for this compound.
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
| ~260-280 nm | High (~10,000-15,000 L·mol⁻¹·cm⁻¹) | π→π | 4-Nitrobenzenesulfonyl moiety |
| ~330-350 nm | Low (~100-1,000 L·mol⁻¹·cm⁻¹) | n→π | Nitro group (-NO₂) |
| ~220-240 nm | Moderate-High (~8,000-12,000 L·mol⁻¹·cm⁻¹) | π→π* | 3,5-Dichlorophenyl moiety |
Computational Chemistry and Theoretical Investigations
Molecular Electrostatic Potential (MEP) Mapping
There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analyses for Bonding and Charge Transfer
Detailed analyses using NBO or AIM methods, which provide deep insights into bonding interactions, charge delocalization, and hyperconjugative effects within a molecule, have not been published for N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide.
Exploration of Non-Linear Optical (NLO) Properties and Intramolecular Charge Transfer
The potential for this compound to exhibit non-linear optical (NLO) properties, which are dependent on intramolecular charge transfer characteristics, has not been theoretically explored in any accessible research. Calculations of properties like polarizability and hyperpolarizability are absent from the scientific record.
Solvent Effects on Molecular Conformation and Electronic Properties
Investigations into how different solvents might affect the conformation, stability, and electronic properties of this compound using computational models are not documented.
Exploration of Biological Activities and Mechanistic Studies Excluding Clinical Outcomes and Safety
Molecular Interaction and Binding Mode Analysis
While direct studies on N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide are limited, analysis of its structural analogs provides a robust framework for understanding its potential molecular interactions.
No specific in silico docking studies for this compound were identified in the reviewed literature. However, research on structurally related benzenesulfonamides offers valuable insights into potential binding behaviors.
For instance, a comprehensive study on analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, a potent ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), utilized in silico docking to decipher their binding modes nih.gov. This research highlighted how specific substitutions on the benzenesulfonamide ring dictate the potency and interaction with the receptor's ligand-binding domain nih.gov.
In a different context, docking simulations performed on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase revealed key interactions. These studies showed that the compounds engaged in hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of these enzymes, explaining their inhibitory potential nih.govresearchgate.net. These findings suggest that this compound could potentially interact with various biological targets through a combination of similar forces, dictated by its specific electronic and steric profile.
The structural characteristics of this compound can be inferred from X-ray crystallography studies of its isomers and analogs. The analysis of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide reveals a molecule twisted at the S-N bond, with a C—S—N—C torsion angle of 49.34° nih.govresearchgate.net. The dihedral angle, which describes the orientation between the sulfonyl and the aniline (B41778) (dichlorophenyl) rings, is 71.92° nih.govresearchgate.net.
A crucial feature for ligand-receptor interactions is hydrogen bonding. In the crystal structure of the 2-nitro analog, the amide hydrogen atom forms an intramolecular hydrogen bond with an oxygen atom of the ortho-nitro group nih.govresearchgate.net. Furthermore, intermolecular N—H⋯O hydrogen bonds involving the sulfonyl oxygen atoms link molecules into dimeric structures nih.govresearchgate.net. Similarly, the related compound N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide also forms inversion dimers in its crystal lattice through pairs of N—H⋯O hydrogen bonds nih.gov. These established hydrogen bonding patterns are fundamental to how sulfonamides recognize and bind to biological targets.
Table 1: Comparison of Structural Parameters in N-(3,5-dichlorophenyl)benzenesulfonamide Analogs
| Compound | C-S-N-C Torsion Angle | Dihedral Angle Between Rings | Key Hydrogen Bonding Motif |
|---|---|---|---|
| N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | 49.34° | 71.92° | Intermolecular N-H···O(S) bonds forming dimers; Intramolecular N-H···O(N) bond nih.gov |
| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 69.3° | 79.6° | Intermolecular N-H···O(S) bonds forming dimers nih.gov |
| N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide | 61.15° | 68.00° | Intermolecular N-H···O(S) bonds forming dimers; Intramolecular N-H···O(N) bond researchgate.net |
Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding
SAR studies of related sulfonamides provide a predictive lens through which to view the mechanistic potential of this compound.
The nature and position of substituents on both aromatic rings of the benzenesulfonamide scaffold critically influence molecular conformation and, consequently, biological activity. A comparative analysis of N-(3,5-dichlorophenyl)benzenesulfonamide analogs demonstrates this principle. The replacement of a 4-methyl group with a 2-nitro group leads to significant changes in the C-S-N-C torsion angle and the dihedral angle between the rings (see Table 1) nih.govnih.gov. The position of the nitro group (ortho, meta, or para) also significantly alters the crystal packing and intermolecular interactions in N-(4-methoxyphenyl)-nitrobenzenesulfonamides, underscoring the geometric sensitivity of these structures mdpi.com. The 3,5-dichloro substitution pattern on the aniline ring is a common feature in compounds designed to explore biological activity, including those targeting mycobacterial energetics researchgate.net.
The biological efficacy of sulfonamides is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the nitro group and chlorine atoms in this compound is expected to influence the acidity of the sulfonamide N-H proton, which is often critical for forming hydrogen bonds with receptor sites.
In Vitro and Pre-clinical Mechanistic Pathways in Cellular Models
Specific experimental data detailing the in vitro and preclinical mechanistic pathways for this compound in cellular models are not available in the current body of scientific literature. However, the established activities of related sulfonamide compounds suggest potential avenues for its biological action.
A prominent mechanism for bioactive sulfonamides is enzyme inhibition. For example, various N-substituted benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of enzymes such as urease semanticscholar.org. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated potent in vitro inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management nih.gov. These findings indicate that a likely mechanistic pathway for compounds like this compound could involve the direct inhibition of specific enzymes, a hypothesis that awaits experimental validation.
Antitubulin Activity and Antimitotic Effects in Parasite Models
There is currently no specific information available in the scientific literature detailing the antitubulin activity or antimitotic effects of this compound in parasite models. Research on related sulfonamide derivatives has explored anti-parasitic properties, but direct studies on this particular compound's interaction with tubulin or its impact on mitotic processes in parasites have not been identified.
Cellular Pathway Modulation (e.g., Impact on HSC Activation, ECM Degradation, TGF-β Signaling)
Detailed studies concerning the impact of this compound on specific cellular pathways such as hepatic stellate cell (HSC) activation, extracellular matrix (ECM) degradation, or transforming growth factor-beta (TGF-β) signaling are not present in the available literature. While the TGF-β signaling pathway is a critical area of research in conditions like liver fibrosis, and various compounds are studied for their modulatory effects, this compound has not been a subject of these specific investigations.
Antimicrobial Mechanisms
While specific studies on the antimicrobial mechanisms of this compound are limited, its action can be inferred from the well-established mechanism of the sulfonamide class of drugs. Sulfonamides generally function as synthetic bacteriostatic agents. nih.gov Their primary mode of action is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase. nih.gov
This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential coenzyme in the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By acting as a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthetase, sulfonamides block the production of folic acid. nih.gov This, in turn, halts bacterial growth and replication by preventing the synthesis of necessary nucleic acids. nih.gov Some sulfonamide derivatives have also demonstrated activity against mycobacteria.
Table 1: Postulated Antimicrobial Mechanism of this compound
| Step | Description | Effect |
|---|---|---|
| 1. Competitive Inhibition | The sulfonamide molecule, being structurally similar to para-aminobenzoic acid (PABA), competes for the active site of the dihydropteroate synthetase enzyme in bacteria. | Blocks the normal enzymatic reaction. |
| 2. Folic Acid Synthesis Disruption | The inhibition of dihydropteroate synthetase prevents the synthesis of dihydrofolic acid, a vital intermediate in the folic acid pathway. | Depletes the bacterial cell of essential folic acid derivatives. |
| 3. Nucleic Acid Synthesis Inhibition | The lack of folic acid precursors halts the synthesis of purines and pyrimidines. | Prevents DNA and RNA synthesis, thereby inhibiting bacterial replication and growth. |
Advanced Analytical Method Development and Quantification for Research Applications
Development of Chromatographic Techniques (HPLC, GC-MS) for Detection and Quantification
Chromatography is a cornerstone for the separation and quantification of organic molecules like N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools, though their application to sulfonamides requires careful method development to overcome challenges related to polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography, particularly in reversed-phase (RP-HPLC) mode, is the most common and effective technique for analyzing sulfonamides. wu.ac.th Method development typically focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve high resolution, sensitivity, and specificity. amazonaws.com For this compound, a C8 or C18 column would likely provide the necessary hydrophobic retention. wu.ac.th The mobile phase would consist of an aqueous component (like water with a formic acid or triethylamine modifier to control pH and improve peak shape) and an organic solvent (such as acetonitrile or methanol), run in either an isocratic or gradient elution mode. wu.ac.thnih.gov UV detection is standard for sulfonamides, which possess strong chromophores. wu.ac.th
Gas chromatography is less frequently used for sulfonamides due to their low volatility and potential for thermal degradation. However, GC-MS analysis can be performed following a derivatization step to increase the analyte's volatility and thermal stability. While specific methods for this compound are not widely published, general approaches for other pesticides and metabolites in environmental samples can be adapted. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | wu.ac.th |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or 1% Triethylamine) | nih.gov |
| Elution Mode | Isocratic or Gradient | wu.ac.th |
| Flow Rate | 1.0 mL/min | wu.ac.th |
| Detection | UV-Visible or Photo-Diode Array (PDA) at ~265 nm | wu.ac.th |
| Column Temperature | 25 °C | wu.ac.th |
The detection of sulfonamides in environmental samples is critical for monitoring studies. The complexity of matrices like soil and water requires efficient sample preparation techniques to extract and concentrate the analyte while minimizing interferences.
For soil samples, a common approach involves solid-liquid extraction followed by a clean-up step. An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been successfully developed for the determination of eight different sulfonamides in various soil types. nih.gov This methodology involves an extraction procedure, and the final analysis by LC-MS/MS provides high sensitivity and selectivity, allowing for detection in the low ng/g range. nih.gov The recovery of sulfonamides from soil can be significantly affected by the organic carbon content, with higher organic matter leading to stronger adsorption and potentially lower recovery rates. nih.gov
For water samples, Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration of sulfonamides. nih.govresearchgate.net An automated on-line SPE-LC-MS/MS method has been developed for the simultaneous determination of 19 sulfonamides in wastewater, groundwater, and surface water. researchgate.net This method achieves very low detection limits, often in the ng/L range, demonstrating its suitability for trace environmental analysis. researchgate.net For seawater, SPE using Oasis HLB cartridges has proven effective for extracting various sulfonamides before quantification. nih.gov
| Matrix | Technique | Analytes | Detection Limits (LOD) | Reference |
|---|---|---|---|---|
| Soil | UHPLC-MS/MS | 8 Sulfonamides | 1.5–10.5 ng/g | nih.gov |
| Wastewater | On-line SPE-LC-MS/MS | 19 Sulfonamides | 0.05–7.84 ng/L | researchgate.net |
| Seawater | SPE-UV-Vis Spectrophotometry | 8 Sulfonamides | 0.019–0.05 µg/mL | nih.gov |
Quantitative bioanalysis of compounds like this compound in non-clinical research samples (e.g., plasma, urine, saliva) is essential for pharmacokinetic and metabolism studies. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed. researchgate.netbioanalysis-zone.com
The development of a bioanalytical method begins with sample preparation, which is crucial for removing proteins and other matrix components that can interfere with analysis. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. For complex biological fluids like urine and saliva, on-line SPE-LC-MS/MS methods offer a streamlined and automated workflow, reducing sample handling and improving reproducibility. nih.gov Such a system has been effectively used for the quantification of nucleobases and nucleosides, demonstrating its power for analyzing polar compounds in biological matrices. nih.gov The method's accuracy is often confirmed through recovery tests, with values typically ranging from 97% to 103%. nih.gov
The evolution of LC-MS for protein quantification has also paved the way for advanced analysis of small-molecule drugs and their metabolites in biological systems. These established bioanalytical workflows would be directly applicable to the development of a validated method for this compound.
Spectroscopic Methods for Quantitative Analysis in Research Settings
UV-Visible spectrophotometry offers a simple, cost-effective, and accessible method for the quantitative analysis of aromatic sulfonamides in research settings, particularly for bulk analysis or in simple matrices. The presence of benzene (B151609) rings and nitro groups in this compound results in strong UV absorbance, which can be exploited for quantification. researchgate.net
Direct spectrophotometric measurement is possible, but for enhanced sensitivity and selectivity, especially in the presence of interfering substances, derivatization reactions are often employed. A classic and highly effective method is the Bratton-Marshall reaction. nih.gov This involves the diazotization of the primary aromatic amine group (if present, or after reduction of a nitro group) with sodium nitrite in an acidic medium, followed by a coupling reaction with a chromogenic agent like N-(1-naphthyl)ethylenediamine dihydrochloride (NED). nih.gov This reaction produces a stable, intensely colored azo dye, which can be measured in the visible region of the spectrum, thereby minimizing interference from other UV-absorbing compounds. nih.gov This approach has been successfully used to determine various sulfonamides in water and pharmaceutical formulations. nih.gov
Another approach involves forming a charge-transfer complex. For instance, some sulfonamides react with electron acceptors like picric acid to form a yellow-colored complex that can be quantified spectrophotometrically. The maximum absorption (λmax) for such complexes is typically above 400 nm. Method validation for these spectroscopic techniques involves establishing linearity, accuracy, and precision, with correlation coefficients (R²) for calibration curves typically exceeding 0.999.
| Method | Principle | Typical λmax | Linear Range (Example) | Reference |
|---|---|---|---|---|
| Bratton-Marshall Reaction | Diazotization and azo dye formation | ~545 nm | 0.06-0.16 µg/mL (LOQ) | nih.gov |
| Charge-Transfer Complexation | Reaction with an electron acceptor (e.g., picric acid) | ~410-420 nm | 1-30 µg/mL |
Future Research Directions and Translational Perspectives in Chemical Science
Design and Synthesis of Next-Generation Sulfonamide Analogues for Targeted Research
The foundational synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide and related compounds typically involves the reaction of an appropriately substituted benzenesulfonyl chloride with an aniline (B41778) derivative. For instance, N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide is prepared by treating 2-nitrobenzenesulfonylchloride with 3,5-dichloroaniline (B42879). nih.gov This straightforward synthetic route provides a robust platform for generating a diverse library of next-generation analogues for targeted research.
Future synthetic strategies will likely focus on systematic structural modifications to probe structure-activity relationships (SAR). Key areas for analogue design include:
Modification of the Phenyl Rings: The substitution pattern on both the dichlorophenyl and nitrophenyl rings is a critical determinant of molecular conformation and properties. Researchers can synthesize analogues by altering the position of the nitro group (e.g., ortho-, meta-, or para-positions) or by replacing the nitro group and chlorine atoms with other electron-withdrawing or electron-donating groups (e.g., methyl, methoxy, trifluoromethyl). nih.govmdpi.com For example, studies on N-(aryl)-arylsulfonamides have explored the impact of such substitutions on their crystal structures.
Scaffold Hopping and Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heterocyclic systems could lead to compounds with novel properties. Similarly, the sulfonamide linker itself can be modified or replaced with bioisosteres to fine-tune physicochemical properties like solubility and cell permeability.
These synthetic endeavors will produce a portfolio of compounds for comprehensive screening, enabling a more precise understanding of how specific structural features influence biological activity and other properties.
Table 1: Examples of Synthesized Sulfonamide Analogues
| Compound Name | Aniline Precursor | Sulfonyl Chloride Precursor |
|---|---|---|
| N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | 3,5-dichloroaniline | 2-nitrobenzenesulfonylchloride |
| N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide | 2,3-dichloroaniline | 2-nitrobenzenesulfonylchloride |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | p-anisidine (B42471) | 4-nitrobenzenesulfonyl chloride |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A comprehensive understanding of this compound at a molecular level requires a synergistic approach that combines experimental techniques with computational modeling.
Experimental Analysis: X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these molecules in the solid state. Such studies have revealed detailed information about bond lengths, bond angles, and torsion angles for several sulfonamide analogues. mdpi.comresearchgate.net For instance, in N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 71.92 (10)°. nih.gov This structural data is crucial for understanding intermolecular interactions, such as the hydrogen bonds that often link molecules into dimers or chains in the crystal lattice. nih.gov
Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure and properties of these compounds. DFT calculations can predict geometric parameters (bond lengths and angles), which can then be compared with experimental X-ray data to validate the computational model. This integrated approach has been successfully used to study related sulfonamides, showing good agreement between computed and experimental values. Furthermore, computational methods can predict spectroscopic data (NMR, IR) and probe the energies of molecular interactions.
By combining these approaches, researchers can build a detailed picture of the molecule's conformational preferences, electronic properties, and intermolecular interaction potential, which are key to understanding its behavior in different environments.
Exploration of Novel Biological Targets for Mechanistic Investigation
While the specific biological targets of this compound are not yet fully elucidated, the broader sulfonamide class is known to interact with a wide range of biological molecules. Future research should focus on identifying and validating specific targets to understand its mechanism of action.
Computational Docking: A promising initial step is the use of molecular docking simulations. These computational techniques can predict the binding affinity of a molecule to the active site of various proteins. For example, docking studies on a similar sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan, predicted favorable binding energies for E. coli DNA gyrase and the main protease of the COVID-19 virus, suggesting potential antibacterial and antiviral applications.
Target-Based Screening: Based on activities observed in related compounds, several protein families represent high-priority targets for investigation:
Kinases: A novel dichlorophenyl urea (B33335) compound, 1,3-bis(3,5-dichlorophenyl) urea, has been shown to activate the AMPK pathway in lung cancer cells. This suggests that kinases could be a potential target class for this compound.
Proteases: Certain 4-guanidinobenzoate derivatives, which share structural motifs with sulfonamides, act as inhibitors of enteropeptidase, a serine protease.
Carbonic Anhydrases: Benzenesulfonamides are known inhibitors of human carbonic anhydrase, an enzyme family implicated in various diseases.
Systematic screening against panels of these and other enzymes could uncover novel biological activities and provide a rationale for its potential therapeutic applications.
Advancements in Material Science and Other Non-Biological Applications
Beyond the biological realm, the structural features of this compound and its analogues suggest potential applications in material science. The rigid aromatic structure, coupled with the polar sulfonamide group capable of hydrogen bonding, makes these molecules interesting building blocks for functional materials.
Future research could explore the incorporation of this sulfonamide moiety into polymer backbones. Sulfonamide-functionalized polymers and polyamide sulfonates are being investigated for various applications. rsc.orgrsc.org For instance, polymers containing sulfonamide or sulfonate groups are being developed as polymer electrolyte membranes. psu.edu The precise arrangement of polar and non-polar blocks in such polymers can lead to the formation of well-defined nanoscale layers, creating materials with unique thermal and conductive properties. rsc.org
The use of benzenesulfonamides in the synthesis of dyes and photochemicals is another established, albeit less explored, avenue for this specific compound. chemicalbook.com The presence of the nitro group and chloro-substituents could be leveraged to create novel dyes or functional materials with specific optical or electronic properties. Investigating the potential of this compound as a monomer or functional additive in polymerization reactions could open up new avenues for the development of advanced materials with tailored properties. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3,5-dichloroaniline. A stoichiometric reaction in boiling ethanol or THF for 15–30 minutes is common. Post-synthesis, the crude product is precipitated in ice-cold water, washed with dilute HCl to remove unreacted aniline, and recrystallized from ethanol for purity . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Purity is confirmed via melting point consistency (target: ~175–183°C) and IR spectroscopy (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹).
Q. How can the structural integrity of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide be validated post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Confirm sulfonamide (S=O) and nitro (N=O) functional groups.
- X-ray Crystallography : Single crystals grown via slow evaporation in ethanol can be analyzed using SHELX software for bond angles, torsion, and packing. SHELXL refines structures against high-resolution data .
- HPLC-MS : Verify molecular weight (M+H⁺ expected at m/z 375.2) and purity (>95%).
Advanced Research Questions
Q. What experimental strategies are employed to resolve contradictions in the compound’s bioactivity across different assays?
- Methodology : Discrepancies may arise from impurities, solvent effects, or assay specificity. Strategies include:
- Dose-Response Curves : Test across multiple concentrations to identify non-linear effects.
- Orthogonal Assays : Compare enzyme inhibition (e.g., γ-secretase) with cellular viability assays (e.g., MTT).
- Analytical Profiling : Use HPLC coupled with diode-array detection to rule out degradation products. For example, hydrolysis of the sulfonamide group under acidic/basic conditions may yield inactive byproducts .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., γ-secretase). Focus on the sulfonamide’s hydrogen-bonding with catalytic residues.
- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing Cl groups on the phenyl ring) to predict bioactivity. For instance, 3,5-dichloro substitution enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
- ADMET Prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity early in development.
Q. What mechanistic insights explain the compound’s role in agrochemical applications, such as herbicide or pesticide activity?
- Methodology :
- Enzyme Inhibition Assays : Test against acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), common herbicide targets. Use spectrophotometric methods to monitor substrate depletion.
- Field Trials : Evaluate phytotoxicity on model weeds (e.g., Arabidopsis) under controlled light/temperature.
- Resistance Studies : Sequence target enzymes in resistant pest strains to identify mutation hotspots (e.g., ALS W574L mutation reduces sulfonamide binding) .
Data Analysis and Experimental Design
Q. How should researchers address polymorphic variations in N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide that affect crystallization and bioactivity?
- Methodology :
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., Form I melts at 178°C vs. Form II at 183°C).
- Powder XRD : Compare diffraction patterns to reference databases.
- Solvent Screening : Test crystallization in mixed solvents (e.g., ethanol/water) to stabilize desired polymorphs. SHELXL refinement can resolve lattice parameters .
Q. What protocols ensure reproducibility in biological studies involving this compound?
- Methodology :
- Standardized Stock Solutions : Prepare in DMSO (≤0.1% final concentration to avoid cytotoxicity) and store at –20°C under inert gas.
- Positive/Negative Controls : Include known inhibitors (e.g., DAPT for γ-secretase) and vehicle-only groups.
- Blind Assays : Mask sample identities during data collection to minimize bias .
Conflict Resolution in Literature
Q. How to reconcile discrepancies in reported IC₅₀ values for enzyme inhibition?
- Methodology :
- Meta-Analysis : Compare assay conditions (pH, temperature, enzyme source). For example, human vs. murine γ-secretase may exhibit differing sensitivities.
- Collaborative Validation : Share samples with independent labs for cross-testing.
- Structural Analysis : Co-crystallize the compound with the enzyme to confirm binding modes and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
